

Application Notes and Protocols for BMS-935177 Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-935177 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3] BTK is a key regulator of B-cell development, activation, proliferation, and survival.[4] Its dysregulation is implicated in various autoimmune diseases and B-cell malignancies.[3][4] BMS-935177 exhibits high selectivity for BTK with a reported IC50 value of approximately 2.8 to 3 nM in cell-free assays.[1][2][5] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of BMS-935177.

Data Presentation

The following table summarizes the in vitro and cell-based potency of **BMS-935177** from various studies.

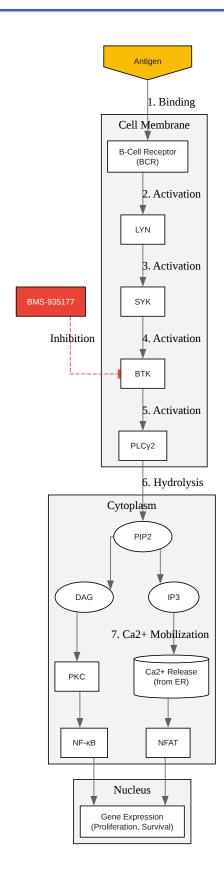


| Assay Type | Cell Line/Syste m | Stimulus | Readout | IC50 (nM) | Reference |
|-------------------------------|---|-------------------------|--------------------------------|--|-----------|
| Biochemical Assay | Recombinant Human BTK | ATP | Peptide Phosphorylati on | 2.8 | [1] |
| Calcium Flux | Ramos (Human B- cell lymphoma) | Anti-IgM/Anti- IgG | Intracellular Ca2+ | 27 | [1][5] |
| CD69 Surface Expression | Peripheral B- cells | Anti-IgM/Anti- IgG | CD69 Expression | Not explicitly quantified, but inhibited | [1][5] |
| TNFα Production | Human PBMCs | lgG Immune Complexes | TNFα Secretion | 14 | [1] |

Signaling Pathway

BMS-935177 targets BTK within the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C-gamma 2 (PLCγ2), which in turn triggers downstream signaling events, including calcium mobilization and activation of transcription factors like NF-κB and NFAT, ultimately leading to B-cell proliferation, differentiation, and survival.





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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BMS-935177.



Experimental Protocols

The following are detailed protocols for cell-based assays to assess the function of **BMS-935177**.

Calcium Flux Assay in Ramos Cells

This assay measures the inhibition of BCR-induced calcium mobilization in the human B-cell lymphoma line, Ramos.

Materials:

- Ramos cells (ATCC® CRL-1596™)
- RPMI-1640 medium with 10% FBS
- BMS-935177
- Indo-1 AM calcium indicator dye
- Pluronic F-127
- Anti-human IgM or IgG antibody, F(ab')2 fragment
- Ionomycin (positive control)
- EGTA (negative control)
- Flow cytometer capable of ratiometric calcium measurement

Protocol:

- Cell Culture: Culture Ramos cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
- Dye Loading:
 - Harvest and wash cells, then resuspend in serum-free RPMI-1640 at 1 x 10^6 cells/mL.



- \circ Prepare a loading buffer containing Indo-1 AM (final concentration 1-5 μ M) and Pluronic F-127 (final concentration 0.02%).
- Incubate cells with the loading buffer for 30-45 minutes at 37°C in the dark.
- Inhibitor Treatment:
 - Wash the dye-loaded cells and resuspend in buffer.
 - Aliquot cells into flow cytometry tubes and add serial dilutions of BMS-935177 or vehicle control (DMSO).
 - Incubate for 30-60 minutes at 37°C.
- Data Acquisition:
 - Acquire a baseline fluorescence reading on the flow cytometer for approximately 30 seconds.
 - Add anti-human IgM/IgG to stimulate BCR signaling and immediately continue data acquisition for 3-5 minutes.
 - For controls, use ionomycin to elicit a maximal calcium response and EGTA to chelate extracellular calcium.
- Data Analysis: Analyze the ratiometric shift in Indo-1 fluorescence over time. The peak
 fluorescence ratio after stimulation is used to determine the extent of calcium flux. Calculate
 the IC50 of BMS-935177 by plotting the percentage of inhibition against the inhibitor
 concentration.



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Caption: Workflow for the Calcium Flux Assay.



CD69 Surface Expression Assay

This assay measures the inhibition of activation-induced expression of the early B-cell activation marker, CD69.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells
- RPMI-1640 medium with 10% FBS
- BMS-935177
- Anti-human IgM or IgG antibody, F(ab')2 fragment
- Anti-CD19 antibody (to gate on B-cells)
- Anti-CD69 antibody, fluorescently conjugated
- Flow cytometer

Protocol:

- Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. For more specific results, B-cells can be further purified using magnetic bead separation.
- Inhibitor Treatment:
 - Plate cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
 - Add serial dilutions of BMS-935177 or vehicle control and incubate for 1 hour at 37°C.
- Stimulation:
 - Add anti-human IgM/IgG to the wells to a final concentration of 10 μg/mL.
 - Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.



- Staining:
 - Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
 - Stain with fluorescently labeled anti-CD19 and anti-CD69 antibodies for 30 minutes on ice in the dark.
- Data Acquisition and Analysis:
 - Wash the cells and resuspend in FACS buffer.
 - Acquire data on a flow cytometer.
 - Gate on the CD19-positive B-cell population and quantify the percentage of CD69-positive cells.
 - Determine the inhibitory effect of BMS-935177 by comparing the percentage of CD69positive cells in treated versus untreated stimulated samples.



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Caption: Workflow for the CD69 Surface Expression Assay.

TNFα Production Assay in PBMCs

This assay measures the inhibition of TNF α secretion from PBMCs stimulated via Fcy receptors.

Materials:

- Human PBMCs
- RPMI-1640 medium with 10% FBS
- BMS-935177



- Plate-bound IgG immune complexes
- Human TNFα ELISA kit
- 96-well assay plates

Protocol:

- Plate Coating: Coat a 96-well plate with human IgG (10 μg/mL) overnight at 4°C to form immune complexes. Wash the plate with PBS before use.
- Cell Preparation: Isolate PBMCs from healthy donor blood.
- Inhibitor Treatment:
 - Add 1-2 x 10⁵ PBMCs per well to the IgG-coated plate.
 - Immediately add serial dilutions of BMS-935177 or vehicle control.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
- TNFα Measurement: Quantify the amount of TNFα in the supernatant using a human TNFα
 ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the concentration of TNFα from the standard curve. Determine the IC50 of **BMS-935177** by plotting the percentage of inhibition of TNFα production against the inhibitor concentration.



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